molecular formula C16H13BrN2O2S B2788517 4-bromo-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850781-87-2

4-bromo-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2788517
CAS RN: 850781-87-2
M. Wt: 377.26
InChI Key: APPHGDOBQZCLJV-FBMGVBCBSA-N
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Description

4-bromo-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. This compound is a benzothiazole derivative that has been synthesized using various methods. In

Scientific Research Applications

Anti-Inflammatory Properties

This compound is a part of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives . These derivatives have been synthesized and evaluated for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . They also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Quorum Sensing Inhibitors

The compound has been used in the design and synthesis of a library of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . These compounds have been evaluated as quorum sensing inhibitors . Quorum sensing is a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Some of these compounds showed promising quorum-sensing inhibitors with IC 50 values in the LasB system .

Anti-Biofilm Formation

In addition to quorum sensing inhibition, one of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa . Biofilms are communities of microorganisms that attach to each other and to surfaces, and they are involved in a wide variety of microbial infections .

Drug Development

The compound has been used as a template for further drug development . Computational calculations suggest that the compound and its derivatives are good templates for further drug development .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives . The intermediate 2-(2-bromoethoxy)benzo[d]thiazole was synthesized and underwent a nucleophilic substitution reaction with 1,2-dibromoethane .

Molecular Docking Studies

Molecular docking studies: have been accomplished with this compound . These studies provide a three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

4-bromo-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-19-13-8-7-12(21-2)9-14(13)22-16(19)18-15(20)10-3-5-11(17)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPHGDOBQZCLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

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